![molecular formula C11H15NO2S B13169454 5-(7-Methyl-1,4-thiazepan-4-yl)furan-2-carbaldehyde](/img/structure/B13169454.png)
5-(7-Methyl-1,4-thiazepan-4-yl)furan-2-carbaldehyde
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Overview
Description
5-(7-Methyl-1,4-thiazepan-4-yl)furan-2-carbaldehyde is a heterocyclic compound that contains both a furan ring and a thiazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the radical bromination of a precursor compound, followed by a series of reactions to introduce the thiazepane ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates.
Chemical Reactions Analysis
Types of Reactions
5-(7-Methyl-1,4-thiazepan-4-yl)furan-2-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions on the furan ring can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: 5-(7-Methyl-1,4-thiazepan-4-yl)furan-2-carboxylic acid.
Reduction: 5-(7-Methyl-1,4-thiazepan-4-yl)furan-2-methanol.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Scientific Research Applications
5-(7-Methyl-1,4-thiazepan-4-yl)furan-2-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential antibacterial and antifungal properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in the synthesis of biologically active molecules that can be tested for various pharmacological activities.
Mechanism of Action
The mechanism of action of 5-(7-Methyl-1,4-thiazepan-4-yl)furan-2-carbaldehyde is not fully understood. it is believed to interact with specific molecular targets in bacterial cells, disrupting their normal function and leading to cell death. The furan ring is known to be reactive, and its interactions with biological molecules can lead to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
5-Furan-2yl [1,3,4]oxadiazole-2-thiol: Another furan derivative with potential antibacterial activity.
(E)-1-(5-(Hydroxymethyl) furan-2-yl)-4,4-dimethylpent-1-en-3-one: A furan derivative used in various chemical reactions.
Uniqueness
5-(7-Methyl-1,4-thiazepan-4-yl)furan-2-carbaldehyde is unique due to the presence of the thiazepane ring, which is not commonly found in other furan derivatives. This structural feature may contribute to its distinct chemical and biological properties.
Biological Activity
5-(7-Methyl-1,4-thiazepan-4-yl)furan-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer properties, and mechanisms of action.
Structural Characteristics
The compound features a furan ring and a thiazepane moiety, which are known for their roles in various biological activities. The molecular formula can be represented as C11H13N1OS1, indicating the presence of heteroatoms that contribute to its reactivity and biological interactions.
Biological Activity Overview
Preliminary studies suggest that compounds containing thiazepane rings often exhibit antimicrobial and anticancer properties. The furan moiety is also recognized for its anti-inflammatory and antioxidant effects. Below are some highlighted biological activities associated with this compound:
- Antimicrobial Activity : Thiazepane derivatives have shown efficacy against various bacterial strains, indicating potential use as antimicrobial agents.
- Anticancer Properties : The compound may inhibit specific enzymes involved in cell proliferation, suggesting applications in cancer therapy.
The biological effects of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes involved in cancer cell proliferation.
- Cellular Pathway Modulation : The dual functionality of the furan and thiazepane moieties allows this compound to influence multiple biochemical pathways.
Antimicrobial Studies
Research has indicated that thiazepane derivatives exhibit significant antibacterial activity. For example, studies on structurally similar compounds have demonstrated effectiveness against Gram-positive and Gram-negative bacteria.
Compound Name | Activity | Reference |
---|---|---|
5-(Hydroxymethyl)furan-2-carbaldehyde | Antibacterial against Staphylococcus aureus | |
7-Methylthiazepane | Broad-spectrum antibacterial |
Anticancer Studies
In vitro studies have shown that thiazepane derivatives can inhibit the growth of various cancer cell lines. For instance, derivatives similar to this compound were tested for cytotoxicity against HeLa and HepG2 cell lines.
Synthesis and Application
The synthesis of this compound can be achieved through several methods involving the reaction of furan derivatives with thiazepane precursors. These synthetic routes are crucial for producing the compound in sufficient quantities for research and therapeutic applications.
Properties
Molecular Formula |
C11H15NO2S |
---|---|
Molecular Weight |
225.31 g/mol |
IUPAC Name |
5-(7-methyl-1,4-thiazepan-4-yl)furan-2-carbaldehyde |
InChI |
InChI=1S/C11H15NO2S/c1-9-4-5-12(6-7-15-9)11-3-2-10(8-13)14-11/h2-3,8-9H,4-7H2,1H3 |
InChI Key |
KTSTWEZMURYNEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CCS1)C2=CC=C(O2)C=O |
Origin of Product |
United States |
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